methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a chemical compound with the molecular formula C19H16N4O3S and a molecular weight of 380.42.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves multiple steps, typically starting with the preparation of the pyridazinone core. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
methyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Pyrimidine derivatives: These compounds have a similar structure but differ in the position of nitrogen atoms in the ring.
Quinazoline derivatives: These compounds have a fused ring system and are known for their anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19(25)13-5-7-14(8-6-13)21-17(24)12-27-18-10-9-16(22-23-18)15-4-2-3-11-20-15/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKPTBDNPIEIDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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